![molecular formula C17H15N5OS B2502202 2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 339012-07-6](/img/structure/B2502202.png)
2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo ring, a pyrimido ring, and a pyrido ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfur atom in the methylsulfanyl group could potentially have interesting effects on the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as substitution and addition, depending on the specific functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Factors such as its polarity, solubility, and stability would be determined by the specific arrangement of its atoms and the types of bonds between them .Scientific Research Applications
Novel Compound Synthesis and Antioxidant Activity
Researchers have developed a series of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines through one-pot synthesis methods. These compounds, particularly 4d and 4c, exhibited potent antioxidant activity, demonstrating their potential for therapeutic applications. The methodology employed highlights the chemical versatility of the core structure in generating compounds with significant biological activities (S. Narsimha, K. Battula, V. Nagavelli, 2018).
Neurotropic Activity
Another avenue of research involved the synthesis of new heterosystems based on condensed pyrimidines and isoquinolines, where the neurotropic activity of the synthesized compounds was investigated. This research underlines the importance of these compounds in developing potential neuroactive drugs (Е. Г. Пароникян et al., 2012).
Antimicrobial Activity
Compounds derived from the chemical structure have also been synthesized and tested for antimicrobial activity. For instance, new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives were prepared and showed promising antibacterial and antifungal activities upon screening. This highlights their potential utility in addressing microbial resistance (A. El-Gazzar, A. Aly, M. Zaki, H. Hafez, 2008).
Heterocyclic Compound Synthesis
The versatility of this chemical structure facilitates the synthesis of various heterocyclic compounds, indicating its utility in the development of new chemical entities with potential biological applications. Research in this area focuses on the synthesis and functionalization of heterocycles, contributing to the broad field of medicinal chemistry and drug development (S. Ito et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-24-17-19-16-18-9-12-14(22(16)20-17)8-13-11-5-3-2-4-10(11)6-7-21(13)15(12)23/h2-5,9,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKZPMPTHPMAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N4CCC5=CC=CC=C5C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one |
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